Chain Length Differentiation: 3-Hydroxypropyl vs. 2-Hydroxyethyl Substitution — Lipophilicity (LogP) Comparison
The computed logP of 3-(pyrrolidin-2-yl)propan-1-ol (0.84) is 0.39 log units higher than that of the one-carbon-shorter analog 2-(pyrrolidin-2-yl)ethanol (logP 0.45), representing a measurable increase in lipophilicity attributable to the additional methylene group. This difference can influence membrane permeability and binding kinetics in biological systems [1] [2].
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 0.84 |
| Comparator Or Baseline | 2-(Pyrrolidin-2-yl)ethanol (CAS 19432-88-3): 0.45 |
| Quantified Difference | +0.39 log units (corresponding to an ~2.5-fold increase in partition coefficient) |
| Conditions | Computed/experimental logP values from chemical databases; values may vary slightly with method |
Why This Matters
A 0.39 log unit difference can alter ADME properties such as passive membrane permeability and tissue distribution in drug candidates.
- [1] Molbase. 3-pyrrolidin-2-ylpropan-1-ol (CAS 7699-50-5). LogP: 0.8397. View Source
- [2] CAS Common Chemistry. 2-Pyrrolidineethanol (CAS 19432-88-3). Physical property data. View Source
